N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
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Description
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C23H25N3OS and its molecular weight is 391.53. The purity is usually 95%.
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Biological Activity
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a synthetic compound notable for its unique thieno[3,4-c]pyrazole core and its potential biological activities. This article explores its biological activity through various studies, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a diphenylacetamide moiety. Its molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of approximately 302.41 g/mol. The structural arrangement contributes to its diverse biological activities.
1. Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. In vitro studies have shown effectiveness against various fungal strains. The mechanism of action involves disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, essential for fungal growth and reproduction.
2. Antibacterial Activity
The thieno[3,4-c]pyrazole moiety has been associated with antibacterial properties. Studies suggest that the compound inhibits bacterial cell wall synthesis and protein synthesis by binding to specific bacterial enzymes. This dual-action mechanism makes it a candidate for treating bacterial infections resistant to conventional antibiotics.
3. Antioxidant Activity
This compound has demonstrated potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This effect is crucial in preventing oxidative stress-related diseases such as cardiovascular disorders .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It can modulate receptor activity affecting signal transduction pathways.
- Gene Expression Alteration: The compound may influence gene expression related to cell growth and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound in comparison to structurally related compounds, the following table summarizes key structural features and biological activities:
Compound Name | Structural Features | Biological Activities |
---|---|---|
This compound | Thieno[3,4-c]pyrazole core with diphenylacetamide | Antifungal, antibacterial, antioxidant |
N-(2-methylthieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide | Methyl substitution on thieno core | Antibacterial |
5-(tert-butyl)-1-benzofuran-2-carboxylic acid | Lacks thieno core | Antioxidant |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antifungal Study: A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents.
- Antibacterial Study: Research indicated that this compound inhibited Staphylococcus aureus growth effectively at low concentrations.
- Antioxidant Assessment: In vitro assays revealed that the compound significantly reduced oxidative stress markers in cellular models exposed to free radicals.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-23(2,3)26-21(18-14-28-15-19(18)25-26)24-22(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZXWYGWJGGYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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